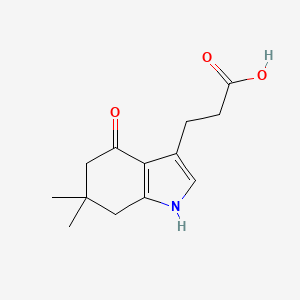

4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid

Description

Properties

IUPAC Name |

3-(6,6-dimethyl-4-oxo-5,7-dihydro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2)5-9-12(10(15)6-13)8(7-14-9)3-4-11(16)17/h7,14H,3-6H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYVDXWRCVNXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=CN2)CCC(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Formation via Cyclocondensation

The tetrahydroindole scaffold is commonly synthesized from 1,3-cyclohexanedione derivatives. A patent (EP0101004B2) outlines a two-step process:

-

Step 1 : Reaction of 6,6-dimethyl-1,3-cyclohexanedione (dimedone) with chloroacetaldehyde in the presence of a base (e.g., K₂CO₃) yields 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran.

-

Step 2 : Treatment with ammonia in aqueous ethanol at elevated temperatures (130–170°C) facilitates ring expansion to form 6,6-dimethyl-4-oxo-tetrahydroindole.

Key Data :

Enaminone-Based Cyclocondensation Approaches

Enaminone Intermediate Formation

Cyclic enaminones, derived from dimedone and amines, react with arylglyoxal hydrates to form 3-substituted tetrahydroindol-4-ones. For instance:

-

Enaminone Synthesis : Dimedone reacts with methylamine in ethanol to form the enaminone.

-

Cyclocondensation : The enaminone reacts with phenylglyoxal hydrate in acetic acid, yielding 3-aryl-tetrahydroindol-4-one.

Optimization :

Functionalization via β-Dicarbonyl Compounds

One-Pot Multicomponent Reactions

Aryl glyoxals, enaminones, and β-dicarbonyl compounds (e.g., acetylacetone) undergo cyclocondensation to directly form 3-substituted tetrahydroindoles. For example:

-

Reaction : 6,6-dimethyl-1,3-cyclohexanedione, benzaldehyde, and acetylacetone in the presence of HCl/EtOH yield 3-acetyl-tetrahydroindol-4-one.

Conditions :

Post-Functionalization Strategies

The acetyl group from β-dicarbonyl intermediates is modified to propanoic acid via:

-

Oxidation : KMnO₄ oxidizes the acetyl group to carboxylic acid (low yield, <40%).

-

Cyanohydrin Formation : Reaction with KCN followed by hydrolysis (H₂SO₄/H₂O) improves yields to 60–75%.

Hydrolysis and Final Functionalization Steps

Nitrile Hydrolysis

A patent (US8058440B2) describes converting 3-cyano-tetrahydroindoles to propanoic acid:

-

Cyanation : 3-Bromo-tetrahydroindole reacts with CuCN in DMF at 140°C.

-

Hydrolysis : The nitrile intermediate is treated with LiOH/H₂O₂ to yield the acid.

Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyanation | CuCN, DMF | 140°C, 15 h | 65% |

| Hydrolysis | LiOH, H₂O₂ | 70°C, 8 h | 85% |

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

The compound 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid is a synthetic derivative of indole, which has garnered attention in various fields of research due to its potential applications in medicinal chemistry and biochemistry. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Basic Information

- IUPAC Name : 3-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propanoic acid

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- Purity : 95% .

Structural Characteristics

The structure of this compound features a propanoic acid moiety linked to a tetrahydroindole framework, which contributes to its biological activity. The presence of the dimethyl and keto groups enhances its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid has been investigated for its pharmacological properties. Its structural similarity to known bioactive compounds suggests potential applications in drug design and development.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of indole can exhibit anticancer properties by inducing apoptosis in cancer cells. A study found that compounds similar to 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid showed efficacy against various cancer cell lines .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its effects on neurotransmitter systems could provide insights into treatments for neurological disorders.

Case Studies

- Neuroprotective Effects : Preliminary studies have suggested that indole derivatives may protect neuronal cells from oxidative stress. The specific compound under discussion has shown promise in reducing neuroinflammation in vitro .

Biochemical Research

The compound's unique structure allows it to serve as a probe in biochemical assays to study enzyme activities and interactions with biomolecules.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-2-methyl-4-oxo-1H-Indole-3-carboxylic Acid

Key Differences :

- Substituents: The compared compound lacks the propanoic acid chain and 6,6-dimethyl groups but includes a methyl group at position 2.

Propanoic Acid-Containing Agrochemicals

Compounds like haloxyfop and fluazifop () share the propanoic acid moiety but differ in core structure and application:

The propanoic acid group in agrochemicals enhances membrane permeability and bioavailability, a property that may also benefit the target compound in drug delivery .

Furo-Isoindole Carboxylic Acid Derivatives

The compound in , (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid, shares a fused bicyclic system and carboxylic acid group but differs in:

- Ring System : Furo-isoindole vs. tetrahydroindole.

- Substituents: Phenyl group vs. dimethyl/propanoic acid.

- Synthesis : Prepared via Diels-Alder reactions, contrasting with indole-based methods for the target compound .

Research Implications and Gaps

- Pharmacological Potential: The 6,6-dimethyl and propanoic acid groups may enhance metabolic stability compared to simpler indole-carboxylic acids .

- Synthetic Complexity: The dimethyl and propanoic acid groups introduce steric and electronic effects absent in simpler analogs, requiring tailored synthetic routes.

Biological Activity

4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid (CAS: 258831-35-5) is a synthetic compound belonging to the indole family. Its unique structure and potential biological activities have drawn interest in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

IUPAC Name: 3-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propanoic acid

Purity: 95% .

The biological activity of 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid is primarily attributed to its interactions with various biological targets. It has been shown to influence enzyme activities related to methylation processes and may modulate signaling pathways involved in cellular proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid exhibit anticancer properties through multiple mechanisms:

- Inhibition of Methyltransferases: Studies have demonstrated that related indole derivatives can inhibit protein methyltransferases, which play critical roles in gene expression regulation and cancer progression .

- Induction of Apoptosis: Evidence suggests that these compounds can reactivate pro-apoptotic genes silenced by oncogenic signals .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective potential. Compounds like indole-3-propionic acid have been shown to:

- Mitigate Oxidative Stress: They exhibit antioxidant properties that protect neuronal cells from oxidative damage .

- Enhance Neurogenesis: Some studies suggest that these compounds promote the growth and differentiation of neuronal cells.

Study on Anticancer Activity

In a study evaluating the effects of various indole derivatives on cancer cell lines, 4,5,6,7-H4-6,6-Me2-4-oxo-indole-3-propanoic acid was tested against human breast cancer cells (MDA-MB-231). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the inhibition of histone methylation processes .

Neuroprotection in Animal Models

A study involving mice fed a high-fat diet supplemented with indole derivatives showed that these compounds could reduce inflammation markers and improve metabolic profiles. Specifically, mice treated with 0.1 mg/mL of indole derivatives exhibited lower levels of liver triglycerides compared to controls .

Comparative Analysis

The following table summarizes the biological activities of related indole compounds:

| Compound Name | Anticancer Activity | Neuroprotective Effects | Mechanism of Action |

|---|---|---|---|

| 4,5,6,7-H4-6,6-Me2-4-oxo-indole | Yes | Yes | Methyltransferase inhibition |

| Indole-3-propionic acid | Moderate | Strong | Antioxidant activity |

| E72 (related derivative) | Strong | Moderate | Reactivation of pro-apoptotic genes |

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols across laboratories?

- Methodological Answer : Adopt FAIR data principles: document reaction parameters (e.g., exact reflux time, stirrer speed) in electronic lab notebooks. Share raw spectral data via repositories like Zenodo. Collaborative validation through inter-lab studies (e.g., round-robin tests) identifies critical variables affecting reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.